molecular formula C20H14F3N3O4S2 B2355129 2-((3-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-69-8

2-((3-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2355129
CAS No.: 877654-69-8
M. Wt: 481.46
InChI Key: XRYOYDOYFCXLPZ-UHFFFAOYSA-N
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Description

2-((3-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with a 3-nitrobenzylthio group at position 2 and a 4-(trifluoromethoxy)phenyl group at position 3. This scaffold is prevalent in medicinal chemistry due to its versatility in modulating biological targets, particularly kinases and enzymes involved in inflammatory or oncogenic pathways.

Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4S2/c21-20(22,23)30-15-6-4-13(5-7-15)25-18(27)17-16(8-9-31-17)24-19(25)32-11-12-2-1-3-14(10-12)26(28)29/h1-7,10H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYOYDOYFCXLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(trifluoromethoxy)phenyl derivatives with thieno[3,2-d]pyrimidine frameworks. The presence of the nitro group and the thioether linkage contributes significantly to its biological properties.

Research indicates that compounds with a thieno[3,2-d]pyrimidine core exhibit various mechanisms of action, including:

  • Antiproliferative Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. Studies suggest that it may act by disrupting cell cycle progression and inducing apoptosis in cancer cells.
  • DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, which can lead to interference with replication and transcription processes. This property is often associated with anticancer activity due to the resultant cytotoxic effects on rapidly dividing cells .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description Reference
AnticancerInhibits proliferation in various cancer cell lines (e.g., HeLa cells)
AntimicrobialPotential activity against bacterial strains; further studies required
Enzyme InhibitionPossible inhibition of specific kinases involved in cancer signaling pathways
NeuroprotectiveExhibits protective effects in neuronal models under oxidative stress conditions

Case Studies

  • Anticancer Efficacy : A study evaluating the antiproliferative effects of thieno[3,2-d]pyrimidine derivatives found that compounds similar to this compound significantly reduced cell viability in HeLa cells through mechanisms involving DNA intercalation and apoptosis induction .
  • Neuroprotective Effects : In a model of ischemia/reperfusion injury, derivatives were shown to attenuate neuronal damage, suggesting potential for development as neuroprotective agents. The compound's ability to scavenge reactive oxygen species (ROS) was highlighted as a key factor in its protective effects .

Scientific Research Applications

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have shown promise in oncology due to their ability to inhibit key enzymes involved in cancer cell proliferation. The specific compound under discussion has been investigated for its cytotoxic effects against various cancer cell lines.

Mechanism of Action :

  • Enzyme Inhibition : The compound may act as an inhibitor of topoisomerases or kinases that are critical for DNA replication and repair processes. This inhibition can lead to increased apoptosis in cancer cells.

Case Study :

  • A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting that the nitro and trifluoromethoxy substitutions enhance efficacy through improved cellular uptake and interaction with DNA.

Antimicrobial Properties

Research indicates that thieno[3,2-d]pyrimidine derivatives possess antibacterial activity against various pathogens.

Mechanism of Action :

  • Membrane Disruption : The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study :

  • In vitro studies have shown that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antibiotic agent.

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Type Target Organisms/Cells Efficacy Reference
AnticancerBreast Cancer Cell LinesIC50 values in low micromolar range
AntibacterialStaphylococcus aureusSignificant inhibition observed
AntibacterialEscherichia coliModerate inhibition

Comparison with Similar Compounds

Structural Analogues

2-[(4-methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

This compound (ZINC2720091, EU-0088976) shares the thienopyrimidinone core but differs in substituents:

  • Position 2 : 4-methylbenzylthio group (vs. 3-nitrobenzylthio in the target compound).
  • Position 3 : 4-nitrophenyl group (vs. 4-(trifluoromethoxy)phenyl).
Key Differences:

Electron-Donating vs. The 4-nitrophenyl group introduces strong electron-withdrawing effects, whereas the 4-(trifluoromethoxy)phenyl group combines moderate electron withdrawal with enhanced lipophilicity due to the trifluoromethoxy (-OCF₃) moiety.

Lipophilicity (LogP): The trifluoromethoxy group in the target compound increases logP (predicted ~4.5) compared to the 4-nitrophenyl analogue (predicted logP ~3.8).

Steric Effects :

  • The 3-nitrobenzylthio group introduces steric hindrance near the sulfur atom, which could influence binding pocket accessibility in biological targets.

Data Tables

Table 1: Physicochemical Properties of Target Compound and Analogues

Property Target Compound 2-[(4-methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Molecular Formula C₂₁H₁₅F₃N₃O₄S₂ C₂₁H₁₈N₃O₃S₂
Molecular Weight (g/mol) 518.48 424.51
Substituent (Position 2) 3-nitrobenzylthio 4-methylbenzylthio
Substituent (Position 3) 4-(trifluoromethoxy)phenyl 4-nitrophenyl
Predicted LogP 4.5 (estimated) 3.8 (calculated)
Key Functional Groups -NO₂, -OCF₃, thioether -NO₂, -CH₃, thioether

Research Findings

Limitations and Knowledge Gaps

  • No direct pharmacological data for the target compound are available in public databases.
  • Analogues like ZINC2720091 are cataloged in screening libraries but lack published activity profiles.

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is constructed via cyclocondensation of 3-aminothiophene-2-carboxylate derivatives with urea or thiourea. For example, heating ethyl 3-aminothiophene-2-carboxylate with thiourea in ethanol under reflux yields 2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.

Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : 80°C (reflux)
  • Catalyst : None
  • Yield : 70–85%

Introduction of the 4-(Trifluoromethoxy)Phenyl Group

The 3-position substituent is introduced via nucleophilic aromatic substitution or Ullmann coupling. A modified Ullmann reaction using copper(I) iodide and 1,10-phenanthroline facilitates the coupling of 4-(trifluoromethoxy)iodobenzene with the thienopyrimidinone intermediate.

Optimized Parameters :

Parameter Value
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline (20 mol%)
Base Cs2CO3
Solvent DMSO
Temperature 110°C
Reaction Time 24 hours
Yield 65%

S-Alkylation with 3-Nitrobenzyl Bromide

Thiol Group Alkylation

The mercapto group at position 2 undergoes alkylation with 3-nitrobenzyl bromide under basic conditions. Anhydrous potassium carbonate in dry acetone facilitates the nucleophilic substitution.

Procedure :

  • Dissolve 2-mercapto-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (1 equiv) in dry acetone.
  • Add 3-nitrobenzyl bromide (1.2 equiv) and anhydrous K2CO3 (1.5 equiv).
  • Reflux for 10–12 hours.
  • Quench with ice water, filter, and recrystallize from DMF.

Yield : 72–78%

Oxidation State Considerations

Potassium permanganate oxidation, as described for sulfanyl-to-sulfonyl conversions, is unnecessary here since the target retains the thioether linkage.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

  • C=O Stretch : 1675–1685 cm⁻¹ (pyrimidinone carbonyl)
  • NO2 Asymmetric Stretch : 1520 cm⁻¹ (3-nitrobenzyl)
  • C-S-C Stretch : 1020–1040 cm⁻¹

Nuclear Magnetic Resonance (NMR)

1H-NMR (400 MHz, DMSO-d6) :

  • δ 8.40 (s, 1H, nitrobenzyl aromatic H)
  • δ 7.85–7.45 (m, 4H, 4-(trifluoromethoxy)phenyl)
  • δ 4.85 (s, 2H, SCH2C6H4NO2)
  • δ 3.20 (t, 2H, thieno ring CH2)
  • δ 2.75 (t, 2H, thieno ring CH2)

13C-NMR :

  • δ 164.5 (C=O)
  • δ 152.1 (CF3O-substituted aromatic C)
  • δ 138.2 (nitrobenzyl C)
  • δ 35.8 (SCH2)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Cyclocondensation High atom economy Requires high-temperature reflux 70–85%
Ullmann Coupling Compatible with electron-deficient aryl halides Long reaction time (24 h) 65%
S-Alkylation Mild conditions Sensitive to moisture 72–78%

Industrial-Scale Optimization

Solvent Selection

Dimethylacetamide (DMA) enhances reaction scalability compared to DMF due to higher boiling point (165°C) and improved substrate solubility.

Catalytic Improvements

Employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduces reaction time by 30% in S-alkylation steps.

Challenges and Mitigation Strategies

Nitro Group Instability

The 3-nitrobenzyl moiety is prone to reduction under acidic conditions. Mitigation involves:

  • Strict pH control (neutral to slightly basic conditions)
  • Avoiding reductive agents (e.g., NaBH4, LiAlH4)

Purification Difficulties

Column chromatography is avoided industrially; instead, telescoped recrystallization from methanol/water mixtures achieves >95% purity.

Emerging Methodologies

Photocatalytic C-S Bond Formation

Recent advances utilize visible-light-mediated catalysis for S-alkylation, reducing energy consumption.

Conditions :

  • Catalyst : Eosin Y (2 mol%)
  • Light Source : 450 nm LED
  • Yield : 68% (room temperature, 6 h)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this thienopyrimidine derivative to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves precise control of reaction parameters:

  • Temperature : Reflux conditions (e.g., 80–100°C) for cyclization steps to ensure complete ring closure .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions at the thioether position .
  • Catalysts : Use of NaH or K2CO3 to deprotonate intermediates during coupling reactions .
  • Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol to isolate high-purity product .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and thienopyrimidine core integrity. Aromatic protons (δ 7.2–8.5 ppm) and trifluoromethoxy signals (δ ~4.5 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> ion) and detect fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup> for the pyrimidinone ring) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Initial screening should include:

  • Enzyme Inhibition Assays : Test against kinases or dehydrogenases (e.g., 17β-HSD2) using fluorogenic substrates. IC50 values quantify potency .
  • Cellular Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
  • Solubility Profiling : Use HPLC to measure logP and aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Variability Controls : Replicate experiments in orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid compound degradation .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance target engagement, guided by SAR studies of analogs .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the nitro group (-NO2) with a cyano (-CN) or sulfonamide (-SO2NH2) group to reduce toxicity while retaining activity .
  • Prodrug Approaches : Esterify the pyrimidinone carbonyl to enhance oral bioavailability .
  • Computational Modeling : Docking studies (e.g., AutoDock) predict binding modes to prioritize analogs with optimal steric and electronic features .

Q. How can computational methods elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., EGFR) to identify key hydrogen bonds with the pyrimidinone core .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., -CF3O) with activity to guide synthetic priorities .
  • ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration or CYP450 interactions .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Profiling : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Light/Thermal Stability : Expose to UV light (254 nm) or 40°C for 48 hours; quantify degradation products .
  • Plasma Stability : Incubate with human plasma (37°C) and measure half-life using LC-MS .

Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be validated?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Replace H2O with D2O to probe proton transfer steps in nucleophilic substitutions .
  • Intermediate Trapping : Use ESI-MS to detect transient intermediates (e.g., sulfenyl chlorides) during thioether coupling .
  • DFT Calculations : Model transition states to confirm whether the reaction proceeds via SN1 or SN2 pathways .

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